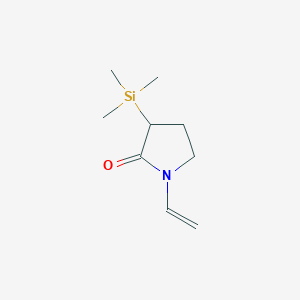
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is a chemical compound with the molecular formula C₉H₁₇NOSi It is a derivative of pyrrolidinone, where the nitrogen atom is bonded to an ethenyl group and the carbon atom at position 3 is bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- can be synthesized through the reaction of 2-pyrrolidinone with triethylamine and trimethylchlorosilane in benzene. The mixture is refluxed to yield the desired product . This method involves the formation of a silyl ether intermediate, which then undergoes further reaction to form the final compound.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- exerts its effects depends on its specific application. In organic synthesis, it acts as a silylating agent, protecting functional groups during reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler derivative without the ethenyl and trimethylsilyl groups.
1-Vinyl-2-pyrrolidinone: Similar structure but lacks the trimethylsilyl group.
1-(Trimethylsilyl)-2-pyrrolidinone: Similar but without the ethenyl group.
Uniqueness
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is unique due to the presence of both ethenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
82911-06-6 |
|---|---|
Molecular Formula |
C9H17NOSi |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
1-ethenyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NOSi/c1-5-10-7-6-8(9(10)11)12(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
VSAMXUISYAGPTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCN(C1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
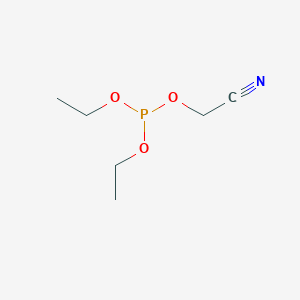
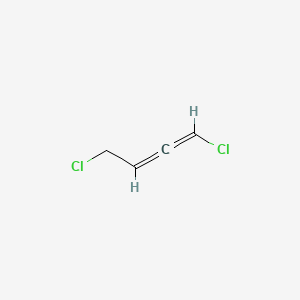
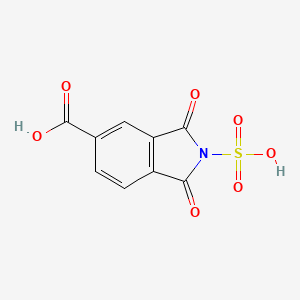
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

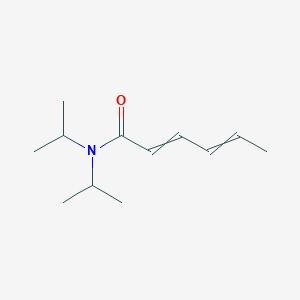
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
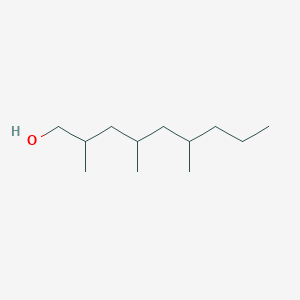
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
